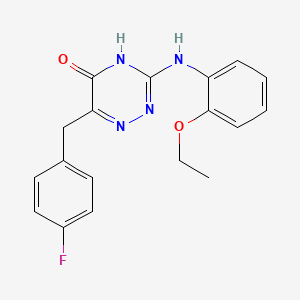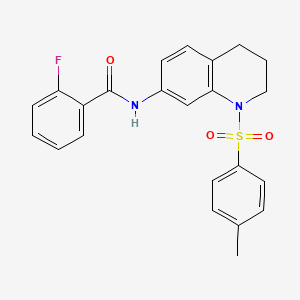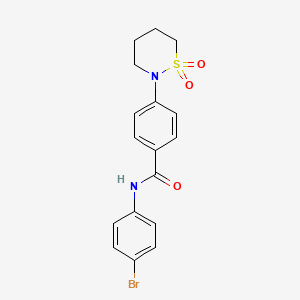![molecular formula C17H15ClFN3O2 B2509022 2-chloro-4-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide CAS No. 2097921-05-4](/img/structure/B2509022.png)
2-chloro-4-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-chloro-4-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide" is a chemically synthesized molecule that appears to be designed for biological activity, potentially as a kinase inhibitor for cancer therapy. This compound is structurally related to various benzamide derivatives that have been explored for their potential therapeutic uses. The presence of chloro and fluoro substituents, along with a pyridine ring and a pyrrolidinone moiety, suggests that this compound could interact with biological targets through multiple non-covalent interactions, such as hydrogen bonding and halogen bonds .
Synthesis Analysis
The synthesis of related benzamide derivatives typically involves multiple steps, including chlorination, aminolysis, reduction, and condensation reactions. For instance, the synthesis of a similar compound, 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide, was achieved through a five-step process that included chlorination of 2-nitrobenzoic acid, followed by aminolysis, reduction with hydrazine hydrate, condensation, and a final reduction with sodium borohydride . This process highlights the complexity and the careful optimization required in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy. For example, the crystal structure of a related compound, 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, was determined to be monoclinic with specific cell dimensions and exhibited intermolecular hydrogen bonding within the crystal lattice . These structural analyses are crucial for understanding the conformation and potential interactions of the compound with its biological targets.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, depending on their substituents and the conditions applied. The presence of amide, chloro, and fluoro groups can influence the reactivity of the molecule, potentially allowing for further derivatization or interaction with biological macromolecules. The chemical reactivity is also essential for understanding the metabolism and degradation of the compound within biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting points, and stability, can be characterized using techniques like thermal analysis, IR spectroscopy, and NMR spectroscopy. For instance, two polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide were studied, revealing different thermal behaviors and stabilities, which are important for the development of pharmaceutical formulations . These properties are critical for the compound's handling, storage, and formulation into a drug product.
Applications De Recherche Scientifique
Synthesis Methodologies
A practical synthesis of pharmaceutical intermediates, such as 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, has been described, showcasing the relevance of similar compounds in drug synthesis. This process involves palladium-catalyzed cyanation/reduction sequences and selective chlorination, highlighting the compound's role in developing key pharmaceutical intermediates (Wang et al., 2006).
Antimicrobial Activity
New 5-arylidene derivatives bearing a fluorine atom have shown promising antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom in these compounds is essential for enhancing antimicrobial effectiveness, indicating the chemical's potential in developing new antimicrobial agents (Desai et al., 2013).
Fluorescent Chemosensors
A fluorescent sensor composed of a quinoline group as the fluorogenic unit and a pyridin-2-ylmethanamine as the binding unit for metal ions has been synthesized, showing excellent selectivity and sensitivity to Zn(2+) over other cations. This research suggests the compound's utility in developing fluorescent chemosensors for metal ion detection, particularly distinguishing Zn(2+) from Cd(2+) (Li et al., 2014).
Structural Characterization
The compound's utility extends to structural characterization studies, where derivatives have been synthesized and analyzed for their crystal structures, providing insights into molecular packing and hydrogen bonding patterns. Such studies contribute to our understanding of molecular interactions and can aid in the design of materials with specific properties (Deng et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-4-fluoro-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O2/c18-15-7-12(19)3-4-14(15)17(24)21-9-11-6-13(10-20-8-11)22-5-1-2-16(22)23/h3-4,6-8,10H,1-2,5,9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDGFGGDQVSIHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2508939.png)
![(2Z)-8-ethoxy-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2508940.png)

![N-(2-chlorobenzyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2508942.png)
![Tert-butyl 4-[4-[(2-chloropropanoylamino)methyl]-2-fluorophenyl]piperazine-1-carboxylate](/img/structure/B2508943.png)

![N-allyl-2-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2508950.png)

![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2508952.png)
![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2508955.png)

![2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2508958.png)

